

Spectroscopic Analysis of 1cP-MiPLA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 1cP-MiPLA

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Foreword: This technical guide provides a summary of the currently available spectroscopic data for 1-(cyclopropanecarbonyl)-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**), a synthetic lysergamide analog. The information contained herein is intended for researchers, scientists, and drug development professionals. While efforts have been made to compile a comprehensive overview, it is important to note that publicly available spectroscopic data for **1cP-MiPLA**, particularly for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is limited.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the identification and structural elucidation of novel psychoactive substances. The following table summarizes the key mass spectral data for **1cP-MiPLA** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 1: Mass Spectrometry Data for **1cP-MiPLA**

Parameter	Value	Reference
Molecular Formula	C ₂₄ H ₂₉ N ₃ O ₂	[1]
Molecular Weight	391.5 g/mol	[1]
Electron Ionization (EI) Mass Spectrum		
Molecular Ion [M] ⁺	m/z 391	[2]
Key Fragment Ions (m/z)	221, 207, 181, 167, 154, 128, 100, 72, 58	[3][4][5]

Note: The fragmentation pattern of lysergamides is complex. The ion at m/z 221 is often a significant peak, with other common fragments corresponding to the ergoline core structure.[3] [4] The ions at m/z 100, 72, and 58 are characteristic of the N-methyl-N-isopropyl amide moiety.[4][5]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a synthesis of methodologies reported for the analysis of **1cP-MiPLA** and related lysergamides.[2]

Sample Preparation:

- Samples (e.g., blotter paper extracts) are typically extracted with a suitable organic solvent such as methanol or acetonitrile.
- The extract is then concentrated and may be reconstituted in a solvent appropriate for GC-MS analysis. It is important to note that the use of methanol as a solvent can sometimes lead to the deacylation of N1-acylated lysergamides during analysis.[1]

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column suitable for the separation of complex organic molecules.

- Mass Spectrometer: An electron ionization (EI) source and a quadrupole or ion trap mass analyzer are commonly used.

Conditions:

- Column: The specific column and its dimensions will influence separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injection Mode: Splitless injection is often employed for trace analysis.
- Temperature Program: A temperature gradient is used to ensure the separation of analytes.
- Ionization Energy: Standard electron ionization is performed at 70 eV.
- Mass Range: A typical scan range would be from m/z 40 to 550 to encompass the molecular ion and key fragments.

Retention Time:

- Under specific chromatographic conditions, **1cP-MiPLA** has been reported to have a retention time of 32.345 minutes.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

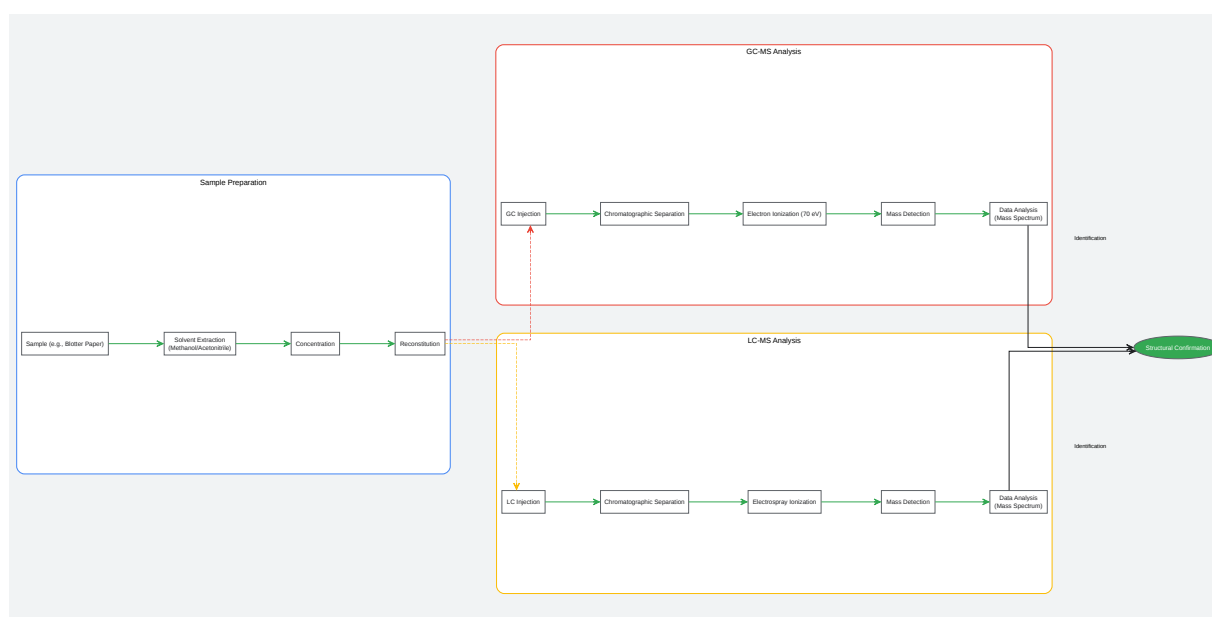
As of the latest available data, detailed ^1H -NMR and ^{13}C -NMR spectroscopic data for **1cP-MiPLA**, including chemical shifts, multiplicities, and coupling constants, have not been published in peer-reviewed literature. While studies have utilized NMR for the structural confirmation of **1cP-MiPLA**, the complete spectral data has not been made publicly available.
[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

Similarly, to NMR data, there is currently no publicly available Infrared (IR) spectrum or detailed list of characteristic absorption bands for **1cP-MiPLA**. While Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for the characterization of lysergamides, specific data for **1cP-MiPLA** has not been reported.[\[1\]](#)

Analytical Workflow Visualization

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of **1cP-MiPLA**.



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Caption: General analytical workflow for the identification of **1cP-MiPLA**.

Conclusion

This technical guide summarizes the currently available spectroscopic information for **1cP-MiPLA**, focusing on mass spectrometry. The provided GC-MS data and protocol can aid researchers in the identification of this compound. However, the lack of publicly available NMR and IR data represents a significant gap in the comprehensive spectroscopic characterization

of **1cP-MiPLA**. Further research is required to fully elucidate the spectroscopic properties of this substance.

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